N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- A 7-propyl substituent, influencing lipophilicity and steric bulk.
- A 6-carboxamide group linked to a 3-acetamidophenyl moiety, enhancing solubility and target-binding interactions via hydrogen bonding and π-stacking.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-9-25-16(11-15-18(25)23(3)20(29)24(4)19(15)28)17(27)22-14-8-6-7-13(10-14)21-12(2)26/h6-8,10-11H,5,9H2,1-4H3,(H,21,26)(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGKIYZCLYVPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetamidophenylamine with a suitable pyrrolo[2,3-d]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkylating agents for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
The target compound shares a pyrrolo[2,3-d]pyrimidine core with several analogues, but differences in substituents and synthesis routes significantly alter physicochemical and pharmacological properties. Below is a systematic comparison:
Structural and Substituent Variations
Key Observations:
- Substituent Effects: The 7-propyl group in the target compound offers intermediate lipophilicity compared to 7-cyclopentyl (bulkier, more lipophilic) or 7-butyl (longer chain, higher flexibility) .
Spectroscopic and Structural Insights
While direct NMR data for the target compound are unavailable, highlights region-specific chemical shift variations in analogous compounds (e.g., substituents at positions 29–36 and 39–44 alter proton environments) . This suggests that the 3-acetamidophenyl group in the target compound would induce distinct shifts in regions A/B, aiding structural validation.
Biological Activity
N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing literature and research.
Chemical Structure and Properties
This compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives, characterized by a core structure known for diverse biological activities. The presence of an acetamidophenyl group and a carboxamide functional group enhances its pharmacological potential.
Antitumor Activity
Research indicates that pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. A study by Wang et al. (2015) identified derivatives of this class as potential antitumor agents targeting folate receptors. The mechanism involves the inhibition of DNA synthesis and cell proliferation in cancer cells .
Antibacterial Properties
Pyrrolo[2,3-d]pyrimidine derivatives have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. Interaction studies suggest that these compounds can inhibit bacterial growth by disrupting essential cellular processes. For instance, compounds from this class have been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound have revealed potential in modulating inflammatory pathways. The ability to reduce cytokine production could position it as a candidate for treating inflammatory diseases.
Synthesis and Evaluation
The synthesis of this compound can be achieved through multi-component reactions. These reactions are crucial for modifying the compound to enhance its biological activity or create derivatives with specific properties.
Pharmacological Profile
A pharmacological evaluation has shown that this compound exhibits a broad spectrum of biological activities. Table 1 summarizes the key findings from various studies:
| Activity | Target | Effectiveness |
|---|---|---|
| Antitumor | Folate receptors | Significant inhibition |
| Antibacterial | Staphylococcus aureus | Moderate activity |
| Anti-inflammatory | Cytokine production | Dose-dependent effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
